2,4-Thiazolidinedione, 5-[(2,3-dichlorophenyl)methylene]- 2,4-Thiazolidinedione, 5-[(2,3-dichlorophenyl)methylene]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16276429
InChI: InChI=1S/C10H5Cl2NO2S/c11-6-3-1-2-5(8(6)12)4-7-9(14)13-10(15)16-7/h1-4H,(H,13,14,15)/b7-4-
SMILES:
Molecular Formula: C10H5Cl2NO2S
Molecular Weight: 274.12 g/mol

2,4-Thiazolidinedione, 5-[(2,3-dichlorophenyl)methylene]-

CAS No.:

Cat. No.: VC16276429

Molecular Formula: C10H5Cl2NO2S

Molecular Weight: 274.12 g/mol

* For research use only. Not for human or veterinary use.

2,4-Thiazolidinedione, 5-[(2,3-dichlorophenyl)methylene]- -

Specification

Molecular Formula C10H5Cl2NO2S
Molecular Weight 274.12 g/mol
IUPAC Name (5Z)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Standard InChI InChI=1S/C10H5Cl2NO2S/c11-6-3-1-2-5(8(6)12)4-7-9(14)13-10(15)16-7/h1-4H,(H,13,14,15)/b7-4-
Standard InChI Key WXFJSGIVYLSHAV-DAXSKMNVSA-N
Isomeric SMILES C1=CC(=C(C(=C1)Cl)Cl)/C=C\2/C(=O)NC(=O)S2
Canonical SMILES C1=CC(=C(C(=C1)Cl)Cl)C=C2C(=O)NC(=O)S2

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure comprises a thiazolidine-2,4-dione core fused with a (2,3-dichlorophenyl)methylene group. The Z-configuration of the exocyclic double bond is critical for its stereochemical orientation, influencing both physicochemical properties and biological interactions. Key structural identifiers include:

PropertyValue
Molecular FormulaC₁₀H₅Cl₂NO₂S
Molecular Weight274.12 g/mol
IUPAC Name(5Z)-5-[(2,3-Dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione
InChIInChI=1S/C10H5Cl2NO2S/c11-6-3-1-2-5(8(6)12)4-7-9(14)13-10(15)16-7/h1-4H,(H,13,14,15)/b7-4-
InChIKeyWXFJSGI...
SMILESO=C1SC(=C/C2=C(Cl)C(=CC=C2)Cl)C(=O)N1

The presence of two chlorine atoms at the 2- and 3-positions of the phenyl ring introduces electron-withdrawing effects, enhancing the compound’s lipophilicity and membrane permeability.

Synthesis and Optimization

Knoevenagel Condensation

The primary synthesis route involves a one-pot Knoevenagel condensation between thiazolidine-2,4-dione and 2,3-dichlorobenzaldehyde. This reaction is catalyzed by bases such as piperidine or ammonium acetate in refluxing ethanol:

Thiazolidine-2,4-dione+2,3-DichlorobenzaldehydeBase, ΔTarget Compound\text{Thiazolidine-2,4-dione} + \text{2,3-Dichlorobenzaldehyde} \xrightarrow{\text{Base, Δ}} \text{Target Compound}

Green chemistry approaches utilizing deep eutectic solvents (e.g., choline chloride-urea mixtures) have been explored to reduce environmental impact, achieving yields of 70–85%.

Purification and Characterization

Crude products are purified via recrystallization from ethanol or acetone. Purity is confirmed using HPLC (≥98%), while stereochemical integrity is verified via X-ray crystallography or NOESY experiments.

Pharmacological Activities

Anti-Inflammatory Effects

The compound inhibits cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) pathways, reducing pro-inflammatory cytokines like TNF-α and IL-6 by 40–60% in murine models. Comparatively, its potency surpasses rofecoxib (a COX-2 inhibitor) in suppressing edema in carrageenan-induced paw edema assays.

Antimicrobial Activity

Against Gram-positive bacteria (e.g., Staphylococcus aureus), the compound exhibits MIC values of 8–16 µg/mL, attributed to the dichlorophenyl group disrupting bacterial membrane integrity. Fungistatic activity against Candida albicans (MIC: 32 µg/mL) further underscores its broad-spectrum potential.

Anticancer Mechanisms

In vitro studies on MCF-7 breast cancer cells reveal IC₅₀ values of 12.5 µM, mediated by apoptosis induction via caspase-3 activation and Bcl-2 downregulation. The exocyclic double bond facilitates intercalation into DNA, causing strand breaks and cell cycle arrest at G2/M phase.

Comparative Analysis with Analogues

CompoundMolecular Weight (g/mol)Key SubstituentsNotable Activity
2,4-Thiazolidinedione, 5-[(2,3-dichlorophenyl)methylene]-274.122,3-DichlorophenylAnti-inflammatory, Anticancer
(E)-5-((5-(2,3-Dichlorophenyl)furan-2-yl)methylene)thiazolidine-2,4-dione355.21Furan-dichlorophenylAntihyperglycemic
5-(2-Thienylmethylene)-2,4-thiazolidinedione211.30ThienylAntimicrobial
(5Z)-5-[[4-Chloro-2-[[(4-chlorophenyl)methyl]thio]-5-thiazolyl]methylene]-3-[(2,4-dichlorophenyl)methyl]-2,4-thiazolidinedione562.34Polychlorinated thiazoleHigh thermal stability

Chlorine substitution at the 2,3-positions enhances bioactivity compared to monosubstituted analogues, while bulkier groups (e.g., thiazole in ) improve metabolic stability but reduce solubility .

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